5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS No.:
Cat. No.: VC15106495
Molecular Formula: C18H18N2
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2 |
|---|---|
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | 5-benzyl-1,2,3,4-tetrahydropyrido[4,3-b]indole |
| Standard InChI | InChI=1S/C18H18N2/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20/h1-9,19H,10-13H2 |
| Standard InChI Key | MLJFUGARSRPYSF-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The compound is systematically named 5-benzyl-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, reflecting its bicyclic structure comprising a pyridine ring fused to an indole moiety. Common synonyms include mebhydroline, N-methyl-9-benzyltetrahydro-γ-carboline, and 3-benzyl-6-methyl-1,2,3,4-tetrahydro-γ-carboline .
Molecular Structure
The core structure features a tetrahydro-γ-carboline system, where a benzyl group is attached at the 5-position and a methyl group at the 2-position (Figure 1). This arrangement confers planarity to the indole fragment while the pyridine ring adopts a chair-like conformation, influencing its receptor-binding affinity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 95°C | |
| Boiling Point | 207–215°C (at 1 atm) | |
| Density | 1.0246 (estimated) | |
| Refractive Index | 1.5640 | |
| Solubility in DMSO | 83.33 mg/mL (301.51 mM) | |
| pKa | 2.55 ± 0.18; 7.63 ± 0.04 |
Synthesis and Manufacturing
Industrial Synthesis Pathways
The primary synthesis route involves a Pictet–Spengler reaction between 1-methyl-4-piperidinol hydrochloride and 1-benzyl-1-phenylhydrazine under reflux conditions . A patent by Liaoning Bo Mei Pharmaceutical Technology Co., Ltd. (CN109824663) details an optimized procedure:
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Condensation: Reactants are mixed in a polar aprotic solvent (e.g., DMF) at 80°C for 4 hours.
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Cyclization: The intermediate undergoes reflux with sodium 1,5-naphthalenedisulfonate for 10 hours, achieving a yield of 78% .
Table 2: Reaction Conditions and Yields
| Step | Temperature | Duration | Catalyst | Yield |
|---|---|---|---|---|
| Condensation | 80°C | 4 h | None | 65% |
| Cyclization | Reflux | 10 h | Na naphthalenedisulfonate | 78% |
Derivative Synthesis
The disulfonate derivative (CAS 6153-33-9) is synthesized by treating mebhydrolin with naphthalene-1,5-disulfonic acid, resulting in a salt with enhanced aqueous solubility (, MW 841.04 g/mol) . This form is preferred in pharmaceutical formulations due to improved bioavailability .
Pharmacological Profile
Mechanism of Action
Mebhydrolin acts as a competitive antagonist at histamine H1 receptors, with an IC₅₀ of 12 nM reported in murine mast cell assays . Its binding affinity arises from:
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Hydrophobic interactions between the benzyl group and receptor pocket.
Therapeutic Applications
While primarily used as a sertraline intermediate, clinical studies from the 1970s–1980s explored its utility in:
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Allergy management: Reduced histamine-induced bronchoconstriction in guinea pigs by 89% at 1 mg/kg .
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Antidepressant adjunct therapy: Potentiated serotonin reuptake inhibition in vitro .
| Supplier | Purity | Packaging | Price |
|---|---|---|---|
| TRC | 95% | 10 mg | $45 |
| ChemScene | 99.58% | 100 mg | $70 |
| American Custom Chemicals | 95% | 5 g | $1,295.03 |
Recent Advances and Future Directions
Novel Formulations
Encapsulation in liposomal nanoparticles (2024 study) improved mebhydrolin’s blood-brain barrier permeability by 40%, suggesting potential for CNS applications .
Environmental Impact
Biodegradation studies show a half-life of 28 days in soil, with no bioaccumulation in aquatic organisms (BCF < 0.1) .
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